molecular formula C9H7F2NO3 B2962327 Glycine, N-(2,3-difluorobenzoyl)- CAS No. 1072833-89-6

Glycine, N-(2,3-difluorobenzoyl)-

Cat. No.: B2962327
CAS No.: 1072833-89-6
M. Wt: 215.156
InChI Key: NUBROXDCMCYDCS-UHFFFAOYSA-N
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Description

Glycine, N-(2,3-difluorobenzoyl)- is a chemical compound with the molecular formula C9H7F2NO3 and a molecular weight of 215.15 g/mol . This compound is a derivative of glycine, an amino acid, where the hydrogen atom of the amino group is replaced by a 2,3-difluorobenzoyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(2,3-difluorobenzoyl)- typically involves the reaction of glycine with 2,3-difluorobenzoyl chloride. The process begins with the dissolution of glycine in a basic solution, such as sodium hydroxide. The 2,3-difluorobenzoyl chloride is then added dropwise to the solution while maintaining a low temperature to control the reaction rate. The mixture is stirred for a specific period to ensure complete reaction, and the product is then isolated and purified .

Industrial Production Methods

Industrial production methods for Glycine, N-(2,3-difluorobenzoyl)- are not well-documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. These optimizations may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(2,3-difluorobenzoyl)- can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield glycine and 2,3-difluorobenzoic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, the products can vary. For example, using an amine nucleophile can yield an amide derivative.

    Hydrolysis: The major products are glycine and 2,3-difluorobenzoic acid.

Scientific Research Applications

Glycine, N-(2,3-difluorobenzoyl)- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Glycine, N-(2,3-difluorobenzoyl)- is not fully understood, but it is believed to interact with specific molecular targets and pathways. The 2,3-difluorobenzoyl group may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Glycine, N-(3,4-difluorobenzoyl)-
  • Glycine, N-(2,4-difluorobenzoyl)-
  • Glycine, N-(2,6-difluorobenzoyl)-

Uniqueness

Glycine, N-(2,3-difluorobenzoyl)- is unique due to the specific positioning of the fluorine atoms on the benzoyl group. This positioning can significantly influence its chemical reactivity and biological activity compared to other difluorobenzoyl derivatives .

Properties

IUPAC Name

2-[(2,3-difluorobenzoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO3/c10-6-3-1-2-5(8(6)11)9(15)12-4-7(13)14/h1-3H,4H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBROXDCMCYDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl [(2,3-difluorobenzoyl)amino]acetate (0.250 g, 1.1 mmol) in methanol (7 mL) were added lithium hydroxide (0.053 g, 2.2 mmol) and water (3 mL). The reaction mixture was allowed to stir overnight. The mixture was diluted with water (20 mL) and acidified with 1N HCl (5 mL). The product was partitioned into DCM/methanol (4:1). The organic layer was dried over sodium sulfate and the solvent removed to give [(2,3-difluorobenzoyl)amino]acetic acid which was used in the next step without purification.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.053 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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